Mangafodipir trisodium, marketed under the brand name Teslascan, is a contrast agent primarily used in magnetic resonance imaging (MRI) to enhance the visibility of liver tissues. It consists of manganese(II) ions complexed with dipyridoxyl diphosphate, which acts as a chelating agent. This compound enhances the contrast in MRI scans by altering the relaxation times of protons in tissues, allowing for clearer differentiation between normal and abnormal tissues. While it has shown potential in various medical applications, mangafodipir was withdrawn from the U.S. market in 2003 and from the European market in 2012 for commercial reasons .
Mangafodipir trisodium is classified as a paramagnetic chelate compound due to its manganese content. The manganese ion is responsible for its magnetic properties, which are exploited in MRI imaging. The compound is administered intravenously and has been studied for its potential use as an adjunct in chemotherapy and coronary interventions .
The synthesis of mangafodipir trisodium involves the complexation of manganese(II) ions with dipyridoxyl diphosphate. The process typically includes:
Mangafodipir trisodium can undergo several chemical reactions:
The mechanism by which mangafodipir enhances MRI contrast involves:
Mangafodipir trisodium has several significant applications:
Mangafodipir trisodium functions as a prodrug undergoing controlled dissociation in vivo. Following intravenous administration, the complex experiences transmetallation—a process where endogenous zinc ions displace manganese from the DPDP chelate. This displacement yields Mn²⁺ ions and zinc-bound DPDP metabolites (ZnDPDP, ZnDPMP, ZnPLED) [1] [3]. The released Mn²⁺ is the active paramagnetic species responsible for MRI contrast enhancement. Its mechanism centers on shortening the longitudinal relaxation time (T1) of water protons in surrounding tissues due to its five unpaired electrons [1] [6]. This T1 shortening manifests as increased signal intensity (brightening) in T1-weighted MRI sequences.
Tissue-specific enhancement is governed by differential cellular uptake mechanisms:
The ligand DPDP and its metabolites (predominantly MnPLED and ZnPLED) exhibit rapid distribution and renal clearance (half-life ~50 minutes), while Mn²⁺ itself has a shorter plasma half-life (~20 minutes) due to rapid tissue uptake, followed by biliary excretion (~15-20% renal, ~80-85% fecal) [1] [3].
Table 1: Tissue-Specific Uptake Mechanisms and MRI Enhancement Profile of Mangafodipir-Derived Mn²⁺
Target Tissue | Primary Uptake Mechanism(s) | Key Cell Types Involved | Peak Enhancement Time | Contrast Basis |
---|---|---|---|---|
Liver | ZIP8/ZIP14 transporters, Ca²⁺ channels | Hepatocytes | ~15 min - 4 hours | High SI normal parenchyma vs. Low SI lesions |
Pancreas | Mitochondrial accumulation | Acinar cells | ~10 min - 1 hour | Moderate SI enhancement normal tissue |
Bile Ducts | Excretion from hepatocytes | Biliary epithelium | Delayed (~1-4 hours) | Signal in bile ducts/gallbladder |
Brain | DMT1 transporters, CSF influx | Neurons, Glia | Slow (hours) | Potential tract tracing, lesion detection |
Beyond its contrast properties, mangafodipir and its primary metabolite, manganese pyridoxyl ethylenediamine (MnPLED), exhibit potent SOD mimetic activity [3] [9]. This activity is mechanistically distinct from its MRI function and critically dependent on the manganese remaining bound within the complex, contrasting with the release required for contrast enhancement.
2O₂•⁻ + 2H⁺ → O₂ + H₂O₂
(catalyzed by MnDPDP/MnPLED)Table 2: SOD Mimetic Properties of Mangafodipir and Related Complexes
Complex | Catalyzed Reaction | Key Structural Feature Enabling Mimicry | Primary Metabolite with Activity | Therapeutic Contexts with Demonstrated Efficacy |
---|---|---|---|---|
MnDPDP | 2O₂•⁻ + 2H⁺ → O₂ + H₂O₂ | Mn(II/III) redox couple stabilized by DPDP ligand | MnPLED | Chemo-induced cardiotoxicity, Neurotoxicity (CIPN), Ischemia-Reperfusion |
MnPLED | 2O₂•⁻ + 2H⁺ → O₂ + H₂O₂ | Optimized ligand geometry for O₂•⁻ access | N/A (Active metabolite) | Same as MnDPDP, potentially more potent |
Calmangafodipir ([Ca₄Mn(DPDP)₅]) | 2O₂•⁻ + 2H⁺ → O₂ + H₂O₂ | Ca²⁺ stabilization reduces Mn²⁺ dissociation | Maintains MnDPDP structure longer | Superior efficacy in CIPN prevention (Phase II trials) |
The SOD mimetic activity places mangafodipir trisodium and its metabolites squarely within the complex regulatory network of cellular redox signaling. Its effects on ROS homeostasis are context-dependent and dose-dependent, demonstrating a dual capacity for both cytoprotection and potential oxidative stress amplification under specific conditions, particularly relevant in pathological models.
Mitochondrial Protection: Given mitochondria are the primary source of physiological and pathological O₂•⁻, the SOD mimetic activity directly protects mitochondrial components (lipids, proteins, mtDNA) from oxidative damage, preserving cellular energy metabolism and preventing apoptotic signaling triggered by severe mitochondrial ROS [3] [9].
Modulation of ROS in Specific Pathologies:
Table 3: Modulation of ROS by Mangafodipir Metabolites in Preclinical Pathological Models
Pathological Model | Primary ROS Dysregulation | Mechanism of MnDPDP/MnPLED Action | Observed Outcome | Key References (from Results) |
---|---|---|---|---|
Doxorubicin Cardiotoxicity | Mitochondrial O₂•⁻ surge, ↑ Lipid Peroxidation | SOD Mimicry (O₂•⁻ scavenging), Mitochondrial protection | ↓ Myocardial cell death, ↓ Fibrosis | [3] [9] |
Oxaliplatin Neurotoxicity (CIPN) | Mitochondrial O₂•⁻ in sensory neurons, ↑ Nitrosative Stress | SOD Mimicry (O₂•⁻/ONOO⁻ scavenging), ↓ Axonal damage | ↓ Pain behavior, ↓ Sensory neuron loss | [3] [9] |
Myocardial Ischemia-Reperfusion | Massive O₂•⁻ burst (Endothelial, Mitochondrial), ↑ Inflammation | SOD Mimetic (O₂•⁻ scavenging), ↓ Endothelial dysfunction, ↓ Leukocyte adhesion | ↓ Infarct size, ↓ Arrhythmias, ↑ Functional recovery | [3] [9] |
Acetaminophen Hepatotoxicity | NAPQI-induced GSH depletion, ↑ Mitochondrial O₂•⁻, ↑ Lipid Peroxidation | SOD Mimicry, ↓ Oxidative stress cascade | ↓ Liver necrosis, ↓ ALT/AST elevation | [3] |
Bacterial Meningitis (Pediatric Models) | Inflammation-driven ROS/RNS, ↑ Myeloperoxidase (↑ HOCl, ↑ 3-Cl-Tyr) | ↓ O₂•⁻/ONOO⁻ (reducing overall oxidant load), ↓ Inflammation | ↓ CSF markers of protein/DNA oxidation | [4] [10] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0